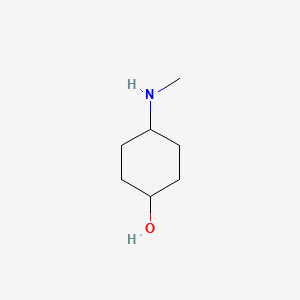

4-(Methylamino)cyclohexanol

Description

Significance in Contemporary Chemical and Pharmaceutical Research

4-(Methylamino)cyclohexanol (B153610) has emerged as a compound of considerable interest, primarily functioning as a key intermediate in the synthesis of more complex molecules. arborpharmchem.com Its bifunctional nature, containing both a nucleophilic amine and a hydroxyl group, allows it to participate in a wide array of chemical transformations. This has made it a valuable precursor in the production of specialty chemicals and, most notably, in the pharmaceutical industry. lookchem.com

In medicinal chemistry, the compound is recognized as a crucial starting material or precursor for the synthesis of various drug molecules. arborpharmchem.com For instance, it has been identified as a building block in the development of potential antidepressants and other therapeutic agents. arborpharmchem.com The stereochemistry of this compound, particularly its trans isomer, is of particular interest in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity. cymitquimica.com The cyclohexanol (B46403) moiety provides a scaffold that is frequently encountered in bioactive compounds, making its derivatives attractive candidates for drug discovery programs. cymitquimica.com

Scope of Academic Inquiry into this compound and its Derivatives

Academic research has extended beyond the parent compound to explore a variety of its derivatives, aiming to modulate its physical properties and biological activities. A significant area of investigation involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to selectively mask the amine functionality. The resulting N-Boc-4-(methylamino)cyclohexanol is a stable intermediate that allows for selective reactions at the hydroxyl group, facilitating multi-step synthetic sequences. guidechem.com

The versatility of the this compound scaffold is further demonstrated in the synthesis of highly functionalized molecules. Researchers have successfully prepared spirocyclic derivatives, such as (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one, which has been investigated as a potential antagonist for the Neuropeptide Y5 (NPY Y5) receptor, a target for obesity treatment. researchgate.net This highlights the role of the core structure in generating novel compounds with potential therapeutic applications.

The broader family of aminocyclohexanols, to which this compound belongs, is a subject of extensive study. These compounds are not only precursors to pharmaceuticals like the secretolytic agent Ambroxol (B1667023) but are also employed as chiral ligands and auxiliaries in asymmetric catalysis. d-nb.infogoogle.comvulcanchem.com The ability to control stereochemistry is paramount in modern drug development, and aminocyclohexanol derivatives provide a reliable platform for achieving this.

Table 1: Examples of Research on this compound Derivatives

| Derivative/Related Compound | Research Focus | Application/Significance | Reference(s) |

|---|---|---|---|

| 4-(N-Boc-N-Methylamino)cyclohexanol | Intermediate Synthesis | Facilitates selective chemical modifications in multi-step pharmaceutical synthesis. | guidechem.com |

| (1s,4s)-4-(Methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one | Synthesis of Novel Heterocycles | Investigated as a potential Neuropeptide Y5 receptor antagonist for obesity treatment. | researchgate.net |

| trans-4-Aminocyclohexanol | Precursor Synthesis | Key intermediate for drugs like Ambroxol and Lomibuvir. | d-nb.infogoogle.com |

| (1R,2R)-2-(Methylamino)cyclohexanol | Asymmetric Catalysis | Used as a chiral ligand and building block for chiral drugs. | vulcanchem.com |

Historical Context of Aminocyclohexanol Research Relevant to this compound

The scientific journey of aminocyclohexanols is deeply rooted in the evolution of stereochemistry. The foundational work on chirality began in the 19th century with Jean-Baptiste Biot's discovery of optical activity and Louis Pasteur's subsequent elucidation of molecular asymmetry. However, the practical application of these principles in chemical synthesis blossomed in the latter half of the 20th century.

The development of methods to control the three-dimensional arrangement of atoms became a central theme in organic chemistry. A significant milestone was the introduction of chiral auxiliaries—compounds that guide the stereochemical outcome of a reaction. The work of pioneers like E.J. Corey and Barry Trost in the 1970s and 1980s established the utility of such molecules. In 1985, J. K. Whitesell's introduction of trans-2-phenyl-1-cyclohexanol (B1200244) as a practical chiral auxiliary underscored the importance of the cyclohexanol framework in asymmetric synthesis. This research paved the way for systematic studies into other substituted cyclohexanols, including aminocyclohexanols.

Early synthetic routes to aminocyclohexanols often started from readily available materials like p-aminophenol or its acetylated form, paracetamol. google.comuni-greifswald.de Catalytic hydrogenation of the aromatic ring yields a mixture of cis and trans isomers of the corresponding aminocyclohexanol. google.com A significant challenge, which continues to drive research, has been the development of efficient methods for separating these isomers and for synthesizing specific stereoisomers selectively. researchgate.netacs.org The rise of biocatalysis, using enzymes like keto reductases and amine transaminases, represents a modern approach to achieving high stereoselectivity in the synthesis of aminocyclohexanols, offering greener and more efficient routes to these valuable compounds. d-nb.info This rich history of synthesis and stereochemical control provides the foundation upon which the current research into this compound and its applications is built.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-6-2-4-7(9)5-3-6/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJKFWFDNIIACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944997, DTXSID401300499 | |

| Record name | 4-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22348-38-5, 22348-44-3, 2987-05-5 | |

| Record name | 4-(Methylamino)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Methylamino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-(methylamino)-, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(methylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-4-(methylamino)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylamino Cyclohexanol

Established Synthetic Routes for 4-(Methylamino)cyclohexanol (B153610)

Traditional methods for synthesizing this compound are well-documented, providing reliable and robust procedures for laboratory and industrial-scale production.

Reductive amination is a cornerstone for the synthesis of this compound. This common strategy typically begins with the reaction between a cyclohexanone (B45756) derivative and methylamine (B109427). smolecule.comevitachem.com The initial step involves the nucleophilic attack of methylamine on the carbonyl carbon of the cyclohexanone precursor, forming a hemiaminal intermediate that subsequently dehydrates to an imine or enamine. smolecule.com This intermediate is then reduced in situ to yield the final secondary amine product. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), and catalytic hydrogenation. smolecule.com

An alternative approach involves the reductive amination of 4-oxocyclohexanecarbaldehyde. In this two-step process, the aldehyde is first reacted with methylamine to form the imine, which is then reduced using a reagent like sodium triacetoxyborohydride (STAB) to create the secondary amine. The remaining ketone group is subsequently reduced to an alcohol to furnish the final product. This method enhances operational safety by avoiding the use of gaseous ammonia.

The stereochemical arrangement of the hydroxyl and methylamino groups on the cyclohexanol (B46403) ring is critical, leading to the formation of cis and trans isomers. Controlling this stereochemistry is a significant focus of synthetic efforts.

A prevalent method for achieving high cis-selectivity is the catalytic hydrogenation of a 4-(methylamino)cyclohexanone (B1592320) intermediate. The choice of catalyst plays a pivotal role in directing the stereochemical outcome. Rhodium on carbon (Rh/C) has demonstrated superior cis-selectivity (over 95%) compared to palladium on carbon (Pd/C), an effect attributed to steric hindrance. Following hydrogenation, the crude product, which is a mixture of isomers, can be purified by recrystallization to isolate the desired cis-isomer with high purity (>99.5%).

Another strategy for stereocontrol involves a one-pot sequence featuring imine formation followed by a Lewis acid-directed reduction, which promotes a highly selective attack by the reducing agent to favor the cis-1,4-aminocyclohexanol structure. researchgate.net Furthermore, advanced methods using ketene (B1206846) chemistry have been developed to influence the isomeric ratio, achieving a 4:1 preference for the trans isomer under specific conditions. researchgate.net

Table 1: Comparison of Hydrogenation Parameters for cis-Isomer Synthesis

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | cis-Selectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| Rh/C | THF | 70 | 2.5 | 98.7 | 85 |

| Pd/C | Ethyl Acetate | 60 | 1.5 | 89.5 | 78 |

This table presents data from a representative protocol for the hydrogenation of 4-(methylamino)cyclohexanone.

The utility of this compound and its derivatives as building blocks in pharmaceutical research necessitates the development of practical and scalable synthetic processes. researchgate.netarborpharmchem.comacs.org Methodologies that are efficient and easily amenable to large-scale synthesis are of particular interest. researchgate.net

Stereoselective Synthesis of this compound Isomers (e.g., cis- and trans-isomers)

Advanced Synthetic Approaches and Innovations

Recent innovations in synthetic chemistry have led to more efficient and selective methods for producing cyclohexanol derivatives, including chemo-enzymatic strategies and novel one-pot reactions.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency and resource utilization. For cyclohexanol derivatives, one-pot systems combining enzymatic reactions have proven highly effective. researchgate.net

A notable example is the synthesis of cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130) using a dual-enzyme system. researchgate.netuni-greifswald.de This process employs a regioselective keto reductase (KRED) for the selective mono-reduction of the diketone to 4-hydroxycyclohexanone (B83380). researchgate.net Subsequently, a stereocomplementary amine transaminase (ATA) introduces the amino group, and the choice of ATA determines whether the final product is the cis or trans isomer. researchgate.net This modular system highlights the power of combining selective enzymes in a one-pot cascade to achieve multifunctionalization with high stereocontrol. researchgate.net

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective reaction pathways. nih.gov Enzymes offer outstanding stereo-, chemo-, and regioselectivity under mild reaction conditions, which minimizes the need for protecting groups and reduces waste. acs.org

For the synthesis of N-substituted cyclohexylamines, reductive aminases (RedAms) represent a promising biocatalytic tool. researchgate.net The direct reductive amination of cyclohexanone with methylamine can be performed using naturally occurring or engineered RedAms. researchgate.net These biocatalysts can achieve high conversion rates and demonstrate practical applicability for synthesizing these compounds. researchgate.net For instance, the preparative-scale amination of cyclohexanone with methylamine using a RedAm has been successfully demonstrated. researchgate.net

Similarly, keto reductases (KREDs) and amine transaminases (ATAs) have been employed in enzymatic cascades to produce specific isomers of aminocyclohexanol. researchgate.net These biocatalytic approaches are central to modern green chemistry, providing sustainable and efficient routes to valuable chemical building blocks. acs.org

Table 2: Chemo-Enzymatic Synthesis of N-Cyclohexylamines from Cyclohexanone

| Amine Substrate | Biocatalyst | Conversion (%) |

|---|---|---|

| Methylamine | RsRedAm | >99 |

| Methylamine | MtRedAm | >99 |

| Propargylamine | RsRedAm | >99 |

| Cyclopropylamine | MtRedAm | >99 |

This table highlights the high conversion rates achieved in the reductive amination of cyclohexanone using different reductive aminases (RedAms). researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. ijbpas.com Key strategies include:

Catalyst Reusability: The use of heterogeneous catalysts, such as rhodium on carbon (Rh/C), is a significant green advancement. These catalysts can be recovered through simple filtration after the reaction and reused for multiple cycles with minimal loss of activity, which reduces waste and cost. For instance, Rh/C catalysts have demonstrated consistent performance over seven cycles with less than a 5% reduction in yield.

Solvent Recycling: Solvents like tetrahydrofuran (B95107) (THF), commonly used in the synthesis, can be recovered through distillation and reused. This practice significantly lowers the process mass intensity (PMI), a key metric in green chemistry that measures the ratio of the mass of raw materials to the mass of the final product. Recycling THF has been shown to decrease the PMI from 12.4 to 3.8 kg/kg of product.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. acs.org Reductive amination of 4-hydroxycyclohexanone with methylamine, for example, is an atom-economical method for preparing this compound.

Use of Greener Reagents: Efforts are being made to replace hazardous reagents with more environmentally benign alternatives. For instance, the use of hydrogen peroxide (H₂O₂) as a "green" oxidant is being explored for the oxidation of cyclohexane (B81311) derivatives, as it produces water as the only byproduct. researchgate.net Similarly, replacing traditional strong acids or bases with recyclable alternatives can reduce the environmental footprint of the synthesis. google.com

Integrated Electrochemical and Biosynthetic Processes: An innovative approach involves the electrochemical hydrogenation of phenol (B47542) to cyclohexanol, followed by biotransformation to produce valuable downstream products. rsc.org This integrated method can offer high yields and efficiencies, representing a promising green synthetic route. rsc.org

Chemical Reactivity and Derivatization Studies of this compound

The presence of both a hydroxyl and a methylamino group makes this compound a versatile substrate for a range of chemical transformations.

Oxidation Reactions and Product Characterization

The secondary alcohol group in this compound can be oxidized to a ketone, yielding 4-(methylamino)cyclohexanone. Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄) smolecule.com

Chromium trioxide (CrO₃) smolecule.com

Dess-Martin periodinane

Swern oxidation conditions (using dimethyl sulfoxide (B87167) and oxalyl chloride)

The resulting 4-(methylamino)cyclohexanone is a key intermediate in the synthesis of various biologically active compounds. For instance, it can serve as a precursor for the synthesis of physoperuvine (B1219449) and other tropane (B1204802) alkaloids. The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC), and the product can be purified by column chromatography. Characterization of the product is typically achieved using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Reduction Reactions and Specific Reducing Agents

The reduction of the corresponding ketone, 4-(methylamino)cyclohexanone, is a common method to produce this compound. The choice of reducing agent can influence the stereochemical outcome of the reaction, yielding either the cis or trans isomer of the alcohol.

| Reducing Agent | Typical Outcome |

| Sodium borohydride (NaBH₄) | Often leads to a mixture of cis and trans isomers. smolecule.com |

| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent that also yields a mixture of isomers. smolecule.com |

| Catalytic Hydrogenation (e.g., Rh/C, Pd/C) | Can provide high stereoselectivity, with Rh/C often favoring the cis isomer. |

The stereochemistry of the resulting alcohol is crucial for its subsequent use in the synthesis of complex molecules where specific stereoisomers are required.

Nucleophilic Substitution Reactions

Both the hydroxyl and the methylamino groups of this compound can participate in nucleophilic substitution reactions. evitachem.com

Reactions at the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. guidechem.com This allows for the introduction of different functional groups at that position.

Reactions at the Amino Group: The nitrogen atom of the methylamino group is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides to form more substituted amines or amides, respectively.

Formation of Key Organic Intermediates and Amine-Containing Heterocycles from this compound

This compound is a valuable precursor for the synthesis of various organic intermediates and nitrogen-containing heterocyclic compounds.

Oxetane Formation: Intramolecular cyclization of suitable derivatives of this compound can lead to the formation of oxetanes, which are four-membered heterocyclic ethers. beilstein-journals.org

Synthesis of Tetrahydrocarbazoles: The compound can be used in the Fischer indole (B1671886) synthesis to produce tetrahydrocarbazole derivatives, which are found in many biologically active molecules. google.com For example, reaction with a substituted phenylhydrazine (B124118) can yield a carbazole (B46965) with potential pharmaceutical applications. google.com

Formation of Azabicycles: The strategic functionalization and cyclization of this compound derivatives can lead to the formation of bicyclic structures containing nitrogen, such as those related to physoperuvine.

Synthesis of N-Protected Derivatives (e.g., N-Boc-4-(Methylamino)cyclohexanol)

To selectively perform reactions on the hydroxyl group without interference from the more nucleophilic amino group, the nitrogen is often protected. chemimpex.com A common protecting group is the tert-butoxycarbonyl (Boc) group.

The synthesis of N-Boc-4-(methylamino)cyclohexanol typically involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine. google.comguidechem.com

Derivatization for Pharmacological Activity Exploration

The chemical scaffold of this compound serves as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. Derivatization, the process of chemically modifying a lead compound, is a fundamental strategy used to explore and optimize pharmacological activity, enhance potency, improve selectivity, and refine pharmacokinetic properties. The presence of two reactive functional groups—the secondary amine and the hydroxyl group—along with the stereochemistry of the cyclohexane ring, makes this compound and its analogs versatile templates for creating diverse molecular libraries for biological screening.

Researchers modify these core structures to probe interactions with various biological targets, including receptors and enzymes in the central nervous system (CNS) and other systems. The goal is to establish a Structure-Activity Relationship (SAR), which correlates specific structural changes with resulting biological effects.

A notable area of investigation has been the development of potential antidepressant agents. nih.gov Starting from a closely related precursor, 4-(dimethylamino)cyclohexanone, researchers have synthesized a series of spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. nih.gov These compounds are analogs of known psychoactive spiro-piperidine structures. The synthesis involved reacting the cyclohexanone derivative to form spiro-isobenzofuranones, which were then further modified to create various 3'-aryl derivatives. nih.gov Subsequent demethylation yielded the secondary amine analogs, corresponding to derivatives of a 4-(methylamino)cyclohexane core. nih.gov

These derivatives were evaluated for their potential antidepressant effects using an antitetrabenazine-induced ptosis assay in rats, a common screening model for antidepressant activity. nih.gov The results indicated that the stereochemistry and the nature of the amine substituent significantly influenced the biological activity. nih.gov

Table 1: Antitetrabenazine Activity of Selected Spiro[cyclohexane-1,1'(3'H)-isobenzofuran] Derivatives This table is generated based on qualitative findings described in the source material. Specific dosage values for ED50 are not included to adhere to content exclusions.

| Compound Type | Stereochemistry | Amine Substituent | Antitetrabenazine Activity |

| 3'-Phenylspiro[cyclohexane-isobenzofuran] | cis | Tertiary (Dimethylamino) | Significant |

| 3'-Phenylspiro[cyclohexane-isobenzofuran] | cis | Secondary (Methylamino) | Approximately twice as potent as the tertiary amine analog. nih.gov |

| 3'-Phenylspiro[cyclohexane-isobenzofuran] | trans | Tertiary/Secondary | Less active than cis isomers |

Source: Adapted from research findings on spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. nih.gov

The findings from this research highlight a clear SAR trend, where the cis-isomers demonstrated superior activity, and the secondary amine was more potent than the tertiary amine in the most active series. nih.gov This underscores the importance of the methylamino group, a defining feature of the this compound scaffold.

The principles of derivatization to establish SAR are broadly applicable in drug discovery. For instance, in the development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, a different class of polycyclic aminocyclohexane analogs, phenanthrenamines, were synthesized and evaluated. nih.gov The systematic modification of the amino group in that series revealed a distinct preference for its size and substitution pattern, establishing a clear SAR for receptor affinity: NHMe > NH2 > NHEt >> NC5H10 (piperidino). nih.gov While this is a different molecular family, the strategic approach of modifying the amine substituent to optimize biological activity is a central concept in the pharmacological exploration of compounds like this compound.

The versatility of the aminocyclohexanol core is further demonstrated by its use in creating ligands for other biological targets. Analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) have been synthesized to target the vesicular acetylcholine (B1216132) transporter (VAChT), a key component in cholinergic neurotransmission. acs.org In another example, (rac)-2-(methylamino)cyclohexanone, an oxidized form of the parent compound, was used as a starting material for the synthesis of transient receptor potential ankyrin 1 (TRPA1) antagonists, which are investigated for pain and inflammation. nih.gov

Table 2: Examples of Pharmacological Exploration via Derivatization of Aminocyclohexane Scaffolds

| Core Scaffold/Precursor | Derivative Class | Pharmacological Target/Activity |

| 4-(Amino)cyclohexanone | Spiro-isobenzofurans | Antidepressant (antitetrabenazine activity). nih.gov |

| Octahydrophenanthrenamine | Substituted phenanthrenamines | NMDA receptor antagonist. nih.gov |

| 2-(Piperidino)cyclohexanol | N-acyl/N-alkyl decahydroquinolyls | Vesicular acetylcholine transporter (VAChT) ligand. acs.org |

| 2-(Methylamino)cyclohexanone | Substituted sulfonamides | TRPA1 antagonist. nih.gov |

These examples collectively illustrate that the this compound structure is not limited to a single therapeutic application but is a "privileged scaffold"—a molecular framework that can be systematically modified to produce potent and selective ligands for a wide range of biological targets, leading to the discovery of new potential medicines. ijnrd.org

Spectroscopic Characterization and Advanced Analytical Techniques in 4 Methylamino Cyclohexanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-(Methylamino)cyclohexanol (B153610), providing profound insights into its atomic connectivity and stereoisomerism.

¹H NMR Investigations of this compound and its Derivatives

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen environments within the this compound molecule. The chemical shifts, signal multiplicities, and coupling constants offer a wealth of information regarding the connectivity and relative orientation of protons. In the ¹H NMR spectrum, distinct signals corresponding to the protons of the cyclohexane (B81311) ring, the methyl group, the amino group, and the hydroxyl group are observed.

The protons on the cyclohexane ring typically appear as a complex multiplet due to intricate spin-spin coupling interactions. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (CH-OH) is particularly diagnostic and is influenced by the stereochemistry (axial or equatorial position) of the hydroxyl group. Similarly, the proton on the carbon attached to the methylamino group (CH-NHCH₃) provides key structural information. The methyl protons of the methylamino group usually appear as a singlet or a doublet, depending on the coupling with the adjacent N-H proton. The chemical shifts of the N-H and O-H protons can be variable and are often observed as broad signals, which can be confirmed by D₂O exchange experiments.

For derivatives of this compound, such as its hydrochloride salt, the chemical shifts can be significantly affected. For instance, in cis-4-(Methylamino)cyclohexanol hydrochloride, the protonation of the amino group leads to downfield shifts of the adjacent protons.

¹³C NMR Analysis of Carbon Skeleton and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of all carbon atoms.

The analysis of substituent effects is crucial in understanding the electronic environment of the carbon skeleton. The electron-donating or withdrawing nature of groups attached to the cyclohexane ring influences the chemical shifts of the ring carbons, providing valuable insights into the electronic structure of the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexanol (B46403) Derivatives

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| C-OH | 65-75 |

| C-NHCH₃ | 50-60 |

| Cyclohexane Ring Carbons | 20-45 |

| -CH₃ (on Nitrogen) | 30-40 |

Note: These are typical ranges and can vary based on the specific stereoisomer and solvent.

Two-Dimensional NMR Techniques for Stereochemical Assignments

While one-dimensional NMR provides essential connectivity data, two-dimensional (2D) NMR techniques are often necessary to unequivocally determine the stereochemistry of this compound, distinguishing between cis and trans isomers.

Correlation Spectroscopy (COSY) is a powerful 2D NMR experiment that reveals proton-proton (¹H-¹H) coupling networks. longdom.org Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This information is invaluable for tracing the connectivity of the cyclohexane ring protons and assigning their relative positions.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, even if they are not directly bonded. longdom.org For this compound, NOESY is crucial for determining the relative orientation of the hydroxyl and methylamino groups. For the cis isomer, where both substituents are on the same side of the ring, NOE cross-peaks would be expected between the axial protons and the protons of the axial substituents. In contrast, for the trans isomer, with substituents on opposite sides, different NOE patterns would be observed. The presence or absence of specific NOE correlations allows for the definitive assignment of the cis or trans configuration.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

N-H Stretch: A moderate absorption band in the 3200-3500 cm⁻¹ region corresponds to the N-H stretching vibration of the secondary amine. This band may sometimes overlap with the O-H stretch.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the cyclohexane ring and the methyl group. libretexts.org

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol. libretexts.org

N-H Bend: A band in the 1500-1650 cm⁻¹ region can be attributed to the N-H bending vibration.

The precise positions and shapes of these bands can provide subtle clues about the molecular structure and intermolecular interactions, such as hydrogen bonding.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| N-H | Stretch | 3200-3500 | Moderate |

| C-H | Stretch | 2850-3000 | Strong |

| C-O | Stretch | 1050-1260 | Strong |

| N-H | Bend | 1500-1650 | Moderate |

Raman Spectroscopy for Molecular Vibrational Modes and Conformational Analysis

Raman spectroscopy offers a valuable alternative and complement to IR spectroscopy. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy detects the scattering of light from vibrating molecules. This often results in different selection rules, meaning that some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. In the context of this compound, both low-resolution and high-resolution MS are employed to gain detailed structural insights.

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling of Related Compounds

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds in a sample. In the analysis of this compound, GC-MS is instrumental in profiling related substances and potential impurities.

The process involves introducing a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. uin-alauddin.ac.idjmchemsci.com

The fragmentation patterns observed in the mass spectrum provide crucial information for structural elucidation. For instance, in the analysis of ketamine and its metabolites, which are structurally related to this compound, GC-MS without derivatization has been successfully used for screening. jfda-online.com The fragmentation of the cyclohexanone (B45756) ring and the loss of specific side chains are characteristic features that aid in identification. nih.gov

A typical GC-MS analysis of related compounds might involve the following parameters:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Initial temperature held, followed by a ramp to a final temperature. |

| MS Detector | Electron Ionization (EI) |

This table represents typical parameters and may vary depending on the specific application.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the study of novel psychoactive substances, a category that can include derivatives of this compound, HRMS is invaluable for identification and confirmation. scispace.com Techniques such as gas chromatography-quadrupole time-of-flight mass spectrometry (GC-Q-TOF/MS) and liquid chromatography-quadrupole-orbitrap mass spectrometry (LC-Q-Orbitrap MS/MS) offer the high mass accuracy and tandem mass spectrometry (MS/MS) capabilities needed to elucidate the structures of unknown compounds. nih.gov The fragmentation patterns of ketamine analogues, for example, have been systematically studied using these methods to facilitate the rapid screening of new substances. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods in the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly well-suited for non-volatile or thermally labile compounds. In the context of this compound, HPLC is a primary method for determining purity. cymitquimica.com

A typical HPLC analysis involves injecting the sample into a column packed with a stationary phase. The components of the sample are then separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component.

For instance, the purity of cis-4-(Methylamino)cyclohexanol hydrochloride can be verified using a C18 column with a gradient of 0.1% trifluoroacetic acid in a water/acetonitrile mobile phase. Similarly, HPLC with UV detection is used to identify impurities in related drug products. cymitquimica.com

A representative HPLC method for purity assessment is summarized below:

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA (gradient) |

| Detection | UV at a specific wavelength |

| Purity Standard | Often >98% |

This table provides an example of HPLC conditions; actual parameters may differ.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the analysis of this compound and its derivatives, GC is often used to confirm enantiomeric excess, especially for chiral isomers. For example, a β-DEX™ 120 column can be used in chiral GC to confirm an enantiomeric excess of greater than 99% for the cis-isomer of this compound.

GC is also employed for the quantitative determination of related compounds in pharmaceutical formulations. The method typically involves a flame ionization detector (FID) and a specific column, such as an HP-5 column.

UV-Visible Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Visible spectroscopy is a technique that measures the absorption of ultraviolet or visible light by a substance. It is used for both qualitative and quantitative analysis. In the study of this compound and related structures, UV-Vis spectroscopy provides supplementary data for compound identification and can be used for quantitative analysis.

For example, a related compound, 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone, monohydrochloride, exhibits maximum absorbance (λmax) at 264 and 270 nm, which aids in its identification. Similarly, ambroxol (B1667023) hydrochloride, which contains a substituted cyclohexanol ring, can be quantified using UV-Vis spectrophotometry by measuring its absorbance at specific wavelengths, such as 244 nm and 308 nm. This technique is often used in the analysis of pharmaceutical formulations. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

The analysis is especially valuable for distinguishing between cis and trans isomers, where substituents are on the same or opposite sides of the cyclohexane ring, respectively. Such stereochemical assignments can be challenging to confirm by other spectroscopic means alone. The solid-state structure reveals not only the intramolecular features but also the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing and ultimately influence properties like solubility and melting point. biocrick.com

In derivatives of this compound, the cyclohexane ring typically adopts a thermodynamically stable chair conformation. X-ray crystallography can confirm this conformation and precisely locate the positions of the methylamino and hydroxyl groups, as well as any other substituents.

A notable study in the field involves the structural analysis of co-crystals formed from a derivative, trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexanol (AMB), with different organic acids. lookchem.com This research highlights how X-ray crystallography can elucidate complex supramolecular assemblies. The study reported the formation of three novel co-crystals of AMB with p-hydroxybenzoic acid (PHBA), m-hydroxybenzoic acid (MHBA), and 3,4-dihydroxybenzoic acid (DHBA). lookchem.com Single-crystal X-ray diffraction revealed that the components are held together by extensive hydrogen-bonding networks. lookchem.com For instance, in the co-crystal with PHBA, a three-dimensional network is formed, stabilized by N-H···O, O-H···O, C-H···O, and other intermolecular interactions. lookchem.com Hirshfeld surface analysis was also employed to quantify the different intermolecular contacts, showing that H···H, H···Br/Br···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. lookchem.com

The data obtained from these crystallographic studies are indispensable for computational modeling and for establishing structure-activity relationships in medicinal chemistry.

Interactive Data Tables

Below are tables summarizing crystallographic data for a derivative of this compound and a related compound.

Table 1: Crystallographic Data for a Co-crystal of a this compound Derivative

This table presents selected data from the crystallographic analysis of a co-crystal containing trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexanol (AMB) and p-hydroxybenzoic acid (PHBA). lookchem.com

| Parameter | Value |

| Compound | (AMB)₂·(PHBA)₂·H₂O |

| Chemical Formula | C₄₀H₅₀Br₄N₄O₇ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.235(2) |

| b (Å) | 18.006(4) |

| c (Å) | 21.823(4) |

| β (°) | 96.09(3) |

| Volume (ų) | 4389.3(15) |

| Z (Formula units/cell) | 4 |

| Key Interactions | N-H···O, O-H···O, C-H···Br, C-H···π |

| Hirshfeld Surface Contact Percentages (%) | |

| H···H | 41.5 |

| H···Br/Br···H | 26.6 |

| H···O/O···H | 16.7 |

| H···C/C···H | 10.3 |

| C···C | 1.9 |

| Br···C/C···Br | 1.4 |

Table 2: X-ray Powder Diffraction Data for a Related Cyclohexanone Derivative

This table provides crystallographic data for (S)-2-(methylamino)-2-phenylcyclohexan-1-one hydrochloride, a compound with a related structural motif. researchgate.net

| Parameter | Value |

| Compound | (S)-2-(methylamino)-2-phenylcyclohexan-1-one hydrochloride |

| Chemical Formula | C₁₃H₁₈ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.578(1) |

| b (Å) | 13.250(2) |

| c (Å) | 15.096(2) |

| β (°) | 91.619(3) |

| Volume (ų) | 1315(1) |

| Z (Formula units/cell) | 4 |

Computational and Theoretical Investigations of 4 Methylamino Cyclohexanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecule's electronic makeup.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dergipark.org.trwordpress.com Studies on cyclohexanol (B46403) derivatives often employ DFT to determine the most stable molecular geometries. mdpi.comresearchgate.net For 4-(Methylamino)cyclohexanol (B153610), the cyclohexane (B81311) ring predominantly adopts a chair conformation, which is the most thermodynamically stable arrangement for such six-membered rings.

The stability of the cis and trans isomers is dictated by the spatial arrangement of the hydroxyl (-OH) and methylamino (-NHCH₃) groups. In the cis isomer, both substituents are on the same side of the ring, leading to a conformational equilibrium between a diequatorial (ee) and a diaxial (aa) form. The diequatorial conformer is generally more stable due to minimized steric hindrance. However, in non-polar solvents, the diaxial conformer of similar molecules like cis-3-aminocyclohexanol derivatives can be significantly stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl and amino groups. researchgate.net This interaction can overcome the destabilizing 1,3-diaxial steric repulsions. researchgate.net DFT calculations are essential for quantifying the energy difference between these conformers.

Crystallographic data, which can be compared with DFT predictions, show typical bond lengths for the cyclohexane ring C-C bonds to be in the range of 1.52 to 1.54 Å, the C-N bond around 1.47 Å, and the C-O bond approximately 1.43 Å.

Table 1: Comparison of Theoretical and Experimental Geometric Parameters

| Parameter | Method | Calculated Value | Experimental Comparison |

|---|---|---|---|

| Optimized C-N Bond Length | Density Functional Theory (e.g., B3LYP) | Varies with basis set | ~1.47 Å |

| Optimized C-O Bond Length | Density Functional Theory (e.g., B3LYP) | Varies with basis set | ~1.43 Å |

Note: Specific calculated values are dependent on the chosen functional and basis set.

Molecular Electrostatic Potential (MEP): The MEP is a valuable property for understanding intermolecular interactions and chemical reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, with different colors indicating regions of positive, negative, and neutral potential. uni-muenchen.de For this compound, MEP analysis reveals a region of negative electrostatic potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack and hydrogen bond donation. Conversely, regions of positive potential (blue) are found around the hydrogen atoms of the hydroxyl and amino groups, highlighting their hydrogen bond donor capabilities.

Natural Bonding Orbitals (NBO): NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into Lewis-like structures (bonds, lone pairs, core orbitals). faccts.deresearchgate.net This method allows for a detailed examination of charge distribution and donor-acceptor (hyperconjugative) interactions. dergipark.org.tr In this compound, NBO analysis can quantify the stabilization energy associated with the intramolecular hydrogen bond in the diaxial conformer of the cis isomer. researchgate.net This is achieved by evaluating the interaction between the lone pair (donor NBO) of the nitrogen or oxygen atom and the antibonding orbital (acceptor NBO) of the O-H or N-H bond, respectively. researchgate.netcdnsciencepub.com

| E(2) Interaction Energy | Second-order perturbation theory energy of donor-acceptor NBO interactions. | Quantifies the strength of hyperconjugative and hydrogen bonding interactions. researchgate.net |

Note: Values are obtained from DFT and NBO calculations and vary with the level of theory.

Non-covalent interactions play a crucial role in determining the structure and function of molecules. The NCI analysis method is a powerful tool for visualizing and characterizing weak interactions, such as hydrogen bonds and van der Waals forces, in real space. researchgate.net For this compound, particularly the cis isomer, the most significant non-covalent interaction is the intramolecular hydrogen bond (O-H···N or N-H···O) that stabilizes the diaxial conformation. researchgate.netnih.gov NCI plots would display this as a distinct surface between the interacting atoms, with the color code indicating the strength and type of interaction (e.g., blue for strong, attractive hydrogen bonds). researchgate.net These interactions are critical for understanding the conformational preferences of the molecule in different environments. mdpi.com

Energy Parameters and Electronic Properties (e.g., Molecular Electrostatic Potential, Natural Bonding Orbitals)

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic structure, molecular modeling and dynamics simulations provide insights into the conformational flexibility and time-dependent behavior of the molecule.

The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane ring. For both cis and trans isomers, the substituents can occupy either axial or equatorial positions.

Trans Isomer: The most stable conformation has both the hydroxyl and methylamino groups in equatorial positions (e,e), minimizing steric strain.

Cis Isomer: This isomer exists as an equilibrium between two chair conformations that are inverting. One form has both substituents in equatorial positions (e,e), while the other has both in axial positions (a,a). The diequatorial conformation is significantly favored due to the avoidance of destabilizing 1,3-diaxial interactions. The energy difference between these two forms determines their relative populations at equilibrium. Theoretical studies on similar systems have shown that intramolecular hydrogen bonding in the diaxial form can reduce this energy gap. researchgate.net

Conformational analysis uses computational methods to calculate the potential energy of the molecule as a function of its geometry, identifying the most stable conformers and the energy barriers between them. researchgate.net

Computational chemistry provides a valuable tool for predicting spectroscopic data, which can aid in structure elucidation. nih.gov The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. academie-sciences.fr

Using methods like DFT, it is possible to calculate the magnetic shielding tensors of the atoms in this compound and, from these, predict the ¹H NMR chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. academie-sciences.fr

For this compound, calculations would predict distinct chemical shifts for the protons on the cyclohexane ring, depending on whether they are in an axial or equatorial position and their proximity to the electronegative -OH and -NHCH₃ groups. The protons on the carbons bearing the substituents (C1 and C4) would have characteristic shifts, as would the methyl protons of the methylamino group. Comparing these predicted spectra with experimental data is a powerful method for confirming the molecular structure and conformational preferences in solution.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| cis-4-(Methylamino)cyclohexanol |

| trans-4-(Methylamino)cyclohexanol |

| cis-3-aminocyclohexanol |

Ligand-Target Interaction Modeling for Biological Systems

The therapeutic potential of any compound is fundamentally linked to its interaction with biological targets such as proteins, enzymes, and receptors. Computational modeling provides powerful tools to predict and analyze these interactions at a molecular level, guiding drug discovery and development. For a molecule like this compound, these methods can elucidate its mechanism of action and help prioritize it for further study.

Ligand-target interaction modeling aims to predict the binding mode and affinity of a ligand within the active site of a biological target. nih.gov This is often achieved through molecular docking simulations. These simulations explore numerous possible conformations of the ligand within the target's binding pocket, calculating the most energetically favorable orientation. researchgate.net The results can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. For instance, the methylamino and hydroxyl groups of this compound are key functional groups that can participate in such interactions.

While computational docking provides theoretical predictions, biophysical techniques are employed to obtain experimental data on binding kinetics and affinity. Surface Plasmon Resonance (SPR) is a widely used label-free method for this purpose. whiterose.ac.uk SPR measures the binding of a ligand to a target immobilized on a sensor surface in real-time, allowing for the determination of association (k_a) and dissociation (k_d) rate constants. researchgate.net The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated. researchgate.net This experimental validation is crucial for confirming the predictions made by computational models. acs.orgnih.gov Deep learning models that incorporate information about protein binding sites are also emerging as a powerful method for predicting ligand-target interactions on a large scale. nih.gov

Table 1: Overview of Ligand-Target Interaction Modeling Techniques

| Technique | Principle | Information Gained | Relevance to this compound |

|---|---|---|---|

| Molecular Docking | Computes the preferred orientation and conformation of a ligand within a target's binding site based on energy calculations. | Binding pose, intermolecular interactions (e.g., hydrogen bonds), binding energy score. | Predicts how the compound might bind to potential neurological or enzymatic targets. |

| Surface Plasmon Resonance (SPR) | An optical technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind or dissociate. | Binding affinity (K_D), association rate (k_a), dissociation rate (k_d), binding specificity. | Provides experimental validation of binding predictions and quantifies the strength and kinetics of the interaction with a specific target protein. whiterose.ac.ukresearchgate.net |

| Deep Learning Models | Uses neural networks to learn from large datasets of known drug-target interactions to predict new ones based on molecular representations. nih.gov | Probability of interaction, identification of potential off-target effects. | Can screen large databases of biological targets to identify novel potential interactions for the compound. |

Table 2: Illustrative Data from a Hypothetical SPR Experiment This table represents example data that could be generated from an SPR analysis to quantify the interaction between a ligand like this compound and a target protein.

| Analyte Concentration | Association Rate Constant (k_a) (1/Ms) | Dissociation Rate Constant (k_d) (1/s) | Equilibrium Dissociation Constant (K_D) (M) |

|---|---|---|---|

| 10 µM | 1.5 x 10³ | 3.2 x 10⁻⁴ | 2.13 x 10⁻⁷ |

| 20 µM | 1.6 x 10³ | 3.1 x 10⁻⁴ | 1.94 x 10⁻⁷ |

| 40 µM | 1.4 x 10³ | 3.3 x 10⁻⁴ | 2.36 x 10⁻⁷ |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Computational Approaches

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are cornerstones of medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity and physicochemical properties, respectively. Computational approaches accelerate these studies by predicting the effects of structural modifications before a compound is synthesized.

SAR analysis investigates how altering functional groups or the core scaffold of a molecule impacts its biological potency. mdma.ch For this compound, SAR studies would explore how modifications—such as changing the stereochemistry of the hydroxyl and methylamino groups (cis vs. trans), substituting the methyl group, or altering the cyclohexane ring—affect its interaction with a biological target. uni-muenchen.de For example, studies on related analgesic compounds have shown that the nature and position of substituents on an associated aromatic ring can dramatically alter potency. mdma.ch Computational methods can model these changes and predict their impact on binding affinity, helping to design more potent and selective analogs.

SPR analysis, on the other hand, connects a molecule's structure to its "drug-like" properties, such as solubility, stability, and membrane permeability. These properties are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods like Density Functional Theory (DFT) can be used to calculate electronic properties and predict the reactivity and degradation pathways of cyclohexanol derivatives. nih.gov By modeling these characteristics, researchers can identify potential liabilities early in the development process and guide the design of compounds with more favorable pharmaceutical properties. habitablefuture.org

Table 3: Hypothetical SAR Analysis for this compound Derivatives This table illustrates how SAR principles might be applied to guide the modification of the parent compound to explore its biological potential.

| Compound | Modification from Parent Structure | Predicted Effect on a Hypothetical Receptor | Rationale |

|---|---|---|---|

| Parent Compound | This compound | Baseline Activity | Reference compound. |

| Analog A | trans-stereoisomer | Potentially altered activity/selectivity | The spatial orientation of key binding groups (hydroxyl, amino) is changed, affecting fit in the receptor pocket. uni-muenchen.de |

| Analog B | N-Ethyl substitution (instead of N-Methyl) | Possibly decreased activity | A bulkier ethyl group may cause steric hindrance within the binding site. |

| Analog C | Removal of hydroxyl group | Significantly decreased or abolished activity | Loss of a key hydrogen bond donor/acceptor group, critical for binding. mdma.ch |

| Analog D | Addition of a 4-phenyl group | Potentially increased activity | Introduction of an aromatic ring could lead to new, favorable hydrophobic or pi-stacking interactions with the target. mdma.ch |

Table 4: Computational Methods in Structure-Property Relationship (SPR) Analysis

| Computational Method | Predicted Property | Relevance to Drug Development | Example Application |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies (HOMO/LUMO), reaction energies. | Predicts chemical reactivity, metabolic stability, and potential degradation pathways. | Modeling the pyrolytic and hydroxyl radical degradation pathways of 4-methylcyclohexanemethanol. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Solubility, boiling point, partition coefficient (logP), membrane permeability. | Optimizes pharmacokinetic properties to ensure the compound can reach its target in the body. | Predicting the oral bioavailability of a series of related compounds. |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent interactions, dynamic stability of ligand-target complexes. | Assesses the stability of the compound's binding over time and its behavior in a biological environment. | Simulating a ligand bound to different cyclophilin isoforms to understand binding selectivity. acs.org |

Biological Activities and Pharmacological Applications of 4 Methylamino Cyclohexanol and Its Analogues

Mechanism of Action and Molecular Target Engagement

The mechanism through which 4-(methylamino)cyclohexanol (B153610) and its analogues exert their effects is believed to involve interactions with specific biological targets, leading to the modulation of cellular pathways. The stereochemistry of the cyclohexanol (B46403) ring, along with the nature and position of its substituents, plays a crucial role in determining the binding affinity and specificity to these targets.

The presence of the methylamino group in the structure of this compound suggests its potential to act as a ligand for various receptors and enzymes. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, facilitating interactions with the active sites of proteins.

Research on structurally related aminocyclohexanol derivatives has shown that these compounds can interact with a range of biological targets. For instance, derivatives of aminocyclohexanol have been investigated as modulators of muscarinic receptors and as inhibitors of enzymes like glycosidases. nih.gov The specific stereoisomers of aminocyclohexanol have been shown to exhibit different binding affinities and reaction patterns, highlighting the importance of the three-dimensional structure in molecular recognition.

Computational, or in silico, studies on related molecules, such as 1-(1-(4-methoxyphenyl)-2-(methylamino) ethyl)cyclohexanol, have been used to predict interactions with protein targets like TNF-alpha. nih.govresearchgate.net These types of analyses can help to identify potential binding modes and key interactions, such as hydrogen bonding and van der Waals forces, that contribute to the biological activity of these compounds. nih.gov While direct evidence for this compound is not available, it is plausible that it could engage with similar biological targets.

By interacting with key enzymes and receptors, this compound and its analogues have the potential to modulate various biological pathways. For example, the interaction with receptors involved in cell signaling can trigger downstream events that alter cellular functions. Similarly, the inhibition of enzymes can disrupt metabolic or signaling pathways.

Studies on related compounds suggest potential effects on inflammatory pathways. For example, ketamine, which shares a cyclohexanone-based structure with a methylamino group, has been shown to have anti-inflammatory properties by affecting cytokine production in immune cells like macrophages and glial cells. researchgate.net While the core structure is different, this suggests that the methylamino-cycloalkanol motif might be a pharmacophore for immunomodulation. Furthermore, research on other cyclohexanol derivatives has pointed towards their potential to influence pathways regulated by kinases such as IRAK4, which is involved in immune signaling. google.com

Interaction with Specific Enzymes and Receptors

Investigated Therapeutic Potentials

The potential therapeutic applications of this compound are largely extrapolated from research on its derivatives and structurally similar compounds. These studies point towards potential roles in modulating immune responses, managing autoimmune conditions, and combating microbial infections.

Preliminary investigations into compounds structurally related to this compound suggest they may possess immunomodulatory properties. The ability of these molecules to interact with receptors and enzymes on immune cells could lead to a dampening or enhancement of the immune response. For instance, research on 2-methylamino-cyclohexanol (B1296757) indicated that it could reduce the expression of pro-inflammatory cytokines in cultured macrophages. This suggests a potential anti-inflammatory effect that could be relevant for a variety of conditions. The TAM family of receptor tyrosine kinases (Axl, Mer, and Tyro3), which are involved in regulating immune responses, are targets for pyrrolopyrimidine derivatives that share structural similarities, indicating a potential mechanism for immunomodulation. semanticscholar.orgnih.gov

Given their potential immunomodulatory effects, there is interest in exploring the utility of this compound and its analogues in the context of autoimmune diseases. Autoimmune disorders are characterized by a dysregulated immune response against the body's own tissues. Compounds that can modulate these responses may offer therapeutic benefits. For example, inhibitors of IRAK4, a key kinase in inflammatory signaling pathways, are being investigated for the treatment of autoimmune diseases like systemic sclerosis and myositis, and some of these inhibitors feature a cyclohexyl moiety. google.com While speculative, this raises the possibility that this compound could serve as a scaffold for the development of new agents for autoimmune disease research.

A number of studies have explored the antimicrobial properties of cyclohexanol derivatives. The structural features of these compounds can allow them to interfere with the growth and survival of various microorganisms.

Research on trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol has demonstrated inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for new antimicrobial agents. Other studies on different cyclohexanol derivatives have also reported antibacterial and antifungal activities. impactfactor.org While specific data for this compound is not available, the collective findings for this class of compounds suggest that it may also exhibit antimicrobial properties. The table below summarizes the antimicrobial activity of a related cyclohexanol derivative.

| Compound | Test Organism | Activity | Reference |

| trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | Gram-positive bacteria | Inhibitory effects |

Anti-Inflammatory Effects

Preliminary studies suggest that this compound and its analogues may possess anti-inflammatory properties. The structural characteristics of these compounds, particularly the presence of the methylamino and cyclohexanol groups, are thought to contribute to their potential to modulate inflammatory pathways. Research into related aryl-cyclohexanone derivatives has shown significant anti-inflammatory activity in preclinical models. nih.gov These derivatives have demonstrated an ability to decrease the migration of leukocytes, reduce exudation, and lower the secretion of pro-inflammatory cytokines. nih.gov Specifically, in a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a synthesized aryl-cyclohexanone molecule was shown to protect against inflammation. nih.gov This was evidenced by a decrease in total and differential leukocytes in bronchoalveolar lavage fluid, as well as reduced myeloperoxidase activity and nitric oxide metabolites. nih.gov

Furthermore, in vitro studies on 2-Methylamino-cyclohexanol have indicated its potential as an anti-inflammatory agent by showing a reduction in the expression of pro-inflammatory cytokines in cultured macrophages. The anti-inflammatory potential of these compounds is also linked to their immunomodulatory capacity, suggesting they could be candidates for therapies where inflammation is a key factor. nih.gov

Neuroprotective Potential

The neuroprotective potential of this compound and its analogues is an active area of investigation. The core structure of these compounds allows them to interact with various biological targets within the central nervous system. For instance, some analogues are being explored for their ability to treat neurological diseases. acs.org

Research has shown that certain derivatives can offer neuroprotection in situations of cytotoxicity. researchgate.net For example, sigma 1 receptor selective compounds have demonstrated neuroprotective effects in both in vitro and in vivo models. researchgate.net Specifically, two phenylacetamide derivatives, LS-127 and LS-137, were found to protect neuronal cells from glutamate-induced cell death and reduce ischemic lesion volume in a stroke model. researchgate.net This neuroprotective activity has been correlated with the compounds' affinity for sigma 1 receptors. researchgate.net

Furthermore, studies on cis-4-(Methylamino)cyclohexanecarboxylic acid suggest potential neuroprotective effects, making it a candidate for further investigation. The mechanism behind this potential is thought to involve the modulation of receptor activity and signaling pathways related to cognitive functions.

Analgesic and Pain Management Studies

The analgesic properties of this compound analogues, particularly derivatives of ketamine, are well-documented. Ketamine, chemically known as 2-(2-chlorophenyl)-2-(methylamino)-cyclohexanone, is a potent analgesic used for both acute and chronic pain. nih.govwikipedia.org It is particularly useful in managing severe post-operative pain and for patients who are tolerant to opioids. wikipedia.org

Ketamine's analgesic effects are attributed, in part, to its action as an NMDAR antagonist, which helps to inhibit the sensitization of the central nervous system, thereby reducing allodynia and hyperalgesia. nih.gov Clinical trials have shown that even at sub-anesthetic doses, ketamine can significantly reduce pain intensity and the need for opioid analgesics. nih.govfrontiersin.org For instance, a meta-analysis of seven studies revealed a significant analgesic effect of intravenous ketamine in both neuropathic and non-neuropathic pain conditions. frontiersin.org

Newer synthetic analogues of ketamine are also being investigated for their analgesic potential. For example, compounds like 2-[p-methoxybenzylamino]-2-[p-methoxyphenyl] cyclohexanone (B45756) (ket-OCH3) and 2-[p-methylbenzylamino]-2-[p-methoxyphenyl] cyclohexanone (ket-CH3) have shown effectiveness in reducing both acute thermal pain and chronic chemical pain in animal models. researchgate.net

| Compound/Analogue | Pain Model | Key Findings | Reference |

| Ketamine | Post-operative pain | Improved postoperative analgesia. nih.gov | |

| Ketamine | Neuropathic & Non-neuropathic pain | Significant analgesic effect with intravenous infusion. frontiersin.org | |

| Ketamine | Chronic intractable pain | Oral administration provided pain relief in 44% of patients. nih.gov | |

| Ket-OCH3 & Ket-CH3 | Acute thermal & chronic chemical pain | Effective in decreasing pain in rat models. researchgate.net | |

| 2-[(Dimethylamino)(3-pyridyl)methyl]cyclohexanol | Rat models | Demonstrated analgesic activity. google.com |

Potential Antidepressant Effects (e.g., related to 2-Methylamino-cyclohexanol)

Analogues of this compound have shown significant promise as rapidly acting antidepressants. The most notable example is ketamine, or 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone. researchgate.netinternationaljournalcorner.comresearchgate.net It has been hailed as one of the most significant discoveries in mood disorder research in recent decades. researchgate.net

Ketamine's antidepressant effects are observed at sub-anesthetic doses and are known to be rapid and long-lasting. nih.gov Clinical studies have shown that a single intravenous infusion of ketamine can produce antidepressant effects within hours, with peak effects at 24 hours. wikipedia.org The (S)-ketamine enantiomer, in the form of a nasal spray, has been approved for treatment-resistant depression. researchgate.net Preclinical studies suggest that (R)-ketamine may have even greater potency and longer-lasting antidepressant effects with fewer side effects. researchgate.net

The mechanism of ketamine's antidepressant action is thought to involve the modulation of the glutamatergic system. nih.gov As a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist, ketamine transiently increases glutamate (B1630785) cycling in the medial prefrontal cortex. nih.gov This is believed to lead to an increase in the synthesis of brain-derived neurotrophic factor (BDNF). nih.gov

| Compound | Mechanism of Action | Key Findings | Reference |

| Ketamine | NMDA receptor antagonist | Rapid and long-lasting antidepressant effects. researchgate.netnih.gov | |

| (S)-Ketamine | NMDA receptor antagonist | Approved nasal spray for treatment-resistant depression. researchgate.net | |

| (R)-Ketamine | NMDA receptor antagonist | Greater potency and longer-lasting effects in preclinical models. researchgate.net | |

| 2-Methylamino-cyclohexanol | Serotonin level modulation | Potential antidepressant effects observed in animal models. |

Antioxidant Properties and Free Radical Scavenging

Research has indicated that this compound and its analogues possess antioxidant properties and the ability to scavenge free radicals. This activity is crucial in protecting cells from oxidative damage. For example, studies on 2-Methylamino-cyclohexanol have demonstrated its effectiveness in scavenging free radicals, even outperforming some known antioxidants at similar concentrations.

The antioxidant mechanism of these compounds is often attributed to the presence of hydroxyl and amino groups, which can donate a hydrogen atom to neutralize free radicals. plos.org Quantum chemical studies on phenolic compounds, which share structural similarities, have provided insights into the mechanisms of free radical scavenging. nih.gov These studies highlight the importance of properties like bond dissociation enthalpy in determining antioxidant activity. nih.govrsc.org

The antioxidant potential of these compounds is not limited to simple free radical scavenging. Some derivatives are being investigated for their ability to modulate cellular antioxidant systems.

| Compound/Analogue | Antioxidant Activity | Key Findings | Reference |

| 2-Methylamino-cyclohexanol | Free radical scavenging | Outperformed some known antioxidants. | |

| Cyclocurcumin | Free radical scavenging | Strong activity against ˙OH and ˙OOH radicals. rsc.org | |

| Substituted Pyrimidines | Free radical scavenging | Showed good free radical scavenging activity. juniperpublishers.com | |